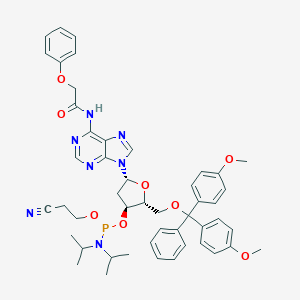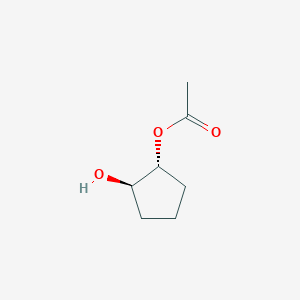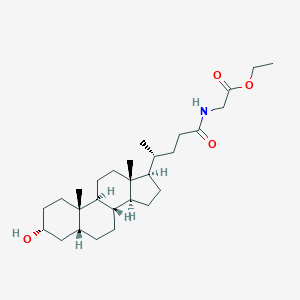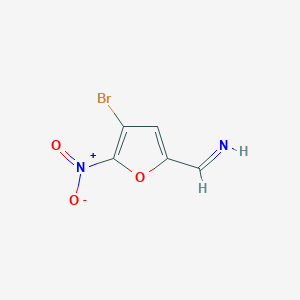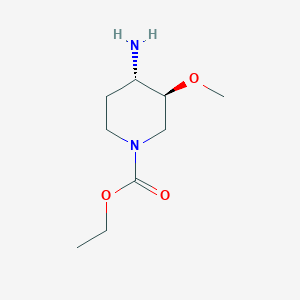![molecular formula C11H11NO B026382 1,2,3,4-Tetrahidrobenzofuro[2,3-c]piridina CAS No. 106792-29-4](/img/structure/B26382.png)
1,2,3,4-Tetrahidrobenzofuro[2,3-c]piridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine involves efficient methodologies that facilitate the formation of this intricate ring system. Notably, Jaén and Wise (2009) developed an efficient method for preparing compounds containing this nucleus, addressing the lack of literature descriptions for the parent compound and focusing on structurally related derivatives for their synthetic approach (J. Jaén & L. Wise, 2009).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine and its derivatives has been elucidated through various analytical techniques. Mironova et al. (2008) conducted a study on tetrahydrobenzo[e]pyrano[4,3-b]pyridines, revealing insights into the conformation and stereochemistry of related structures through single crystal X-ray diffraction, providing a foundational understanding of the molecular architecture inherent to this class of compounds (E. Mironova et al., 2008).
Chemical Reactions and Properties
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine undergoes a variety of chemical reactions, enabling the synthesis of a wide array of derivatives with diverse functional groups. For example, Fayol and Zhu (2004) described a novel multicomponent reaction that affords tetrahydrofuro[2,3-c]pyridines, highlighting the compound’s versatility in organic synthesis (A. Fayol & Jieping Zhu, 2004).
Physical Properties Analysis
The physical properties of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and material science. However, detailed studies focusing exclusively on the physical properties of this specific compound are limited and often embedded within broader research on related heterocyclic compounds.
Chemical Properties Analysis
The chemical properties of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine, including its reactivity, stability under various conditions, and interactions with different reagents, are fundamental to its utility in synthetic chemistry. The work by Pan et al. (2010), which explores the reactivity of imidazo[1,5-a]pyridine carbenes, provides insight into the chemical behavior of related heterocyclic compounds, underscoring the innovative approaches to functionalizing and expanding the utility of such structures (Huan-Rui Pan et al., 2010).
Aplicaciones Científicas De Investigación
Química Medicinal: Inhibidores de HDAC para el Tratamiento del Cáncer
Los derivados de 1,2,3,4-Tetrahidrobenzofuro[2,3-c]piridina se han identificado como potentes inhibidores de la desacetilasa de histonas (HDAC) . Estos compuestos muestran promesa en el tratamiento del carcinoma hepatocelular (HCC), con un derivado, compuesto 12k, demostrando una eficacia terapéutica significativa. Inhibe la actividad de HDAC, lo que lleva a un aumento de la acetilación de la histona H3 y la α-tubulina, lo que induce la apoptosis y la autofagia en las células cancerosas .
Farmacología: Desarrollo de Fármacos
En farmacología, estos compuestos se están explorando por su potencial de desarrollo de fármacos. El diseño de salto de andamiaje y el enfoque de síntesis multicomponente han producido una serie de compuestos con enlaces flexibles y grupos de unión a zinc, que son características esenciales para la actividad inhibitoria de HDAC .
Bioquímica: Inhibición Enzimática
Bioquímicamente, el andamiaje de tetrahidrobenzofuro[2,3-c]piridina se utiliza para crear inhibidores enzimáticos. Los estudios de acoplamiento molecular de estos compuestos revelan conformaciones únicas que interactúan con el dominio catalítico de las enzimas, proporcionando información sobre los mecanismos de inhibición enzimática .
Ciencia de Materiales: Síntesis Orgánica
En ciencia de materiales, el compuesto sirve como bloque de construcción para la síntesis orgánica. Sus derivados se sintetizan mediante reacciones de ciclización en condiciones ácidas, lo que lleva a nuevos sistemas heterocíclicos que podrían tener aplicaciones en el diseño de materiales .
Ciencias Ambientales: Posibles Estudios Ecotoxicológicos
Si bien las aplicaciones directas en las ciencias ambientales no están bien documentadas, el perfil de seguridad y la estabilidad química de this compound sugieren un potencial para estudios ecotoxicológicos para evaluar el impacto ambiental .
Química: Síntesis de Compuestos Espiro
Químicamente, el compuesto se utiliza en la síntesis de espiro[benzofuropiridinas], que son una nueva clase de inhibidores de la acetilcolinesterasa. Esta aplicación es significativa en el desarrollo de tratamientos para enfermedades como el Alzheimer, donde la inhibición enzimática juega un papel crucial .
Mecanismo De Acción
Mode of Action
It’s known that the compound is synthesized by the cyclization of aryl ethers of the oximes of piperidones under acid conditions .
Biochemical Pathways
The biochemical pathways affected by 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine are currently unknown . More research is required to understand the compound’s impact on cellular pathways and their downstream effects.
Direcciones Futuras
The development of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine as a histone deacetylase (HDAC) inhibitor for treating hepatocellular carcinoma (HCC) is a promising area of research . The compound has shown significant therapeutic efficacy in HCC cell lines and xenograft models , suggesting potential for further development and study in this context.
Propiedades
IUPAC Name |
1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUZILRBWUAJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552577 | |
| Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106792-29-4 | |
| Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






